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Compound of Interest

Compound Name: Cholesteryl docosapentaenoate

Cat. No.: B593899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification

of Cholesteryl Docosapentaenoate, a significant cholesteryl ester involved in lipid

metabolism. The following protocols are intended to serve as a comprehensive guide for

researchers utilizing common analytical techniques.

Introduction
Cholesteryl docosapentaenoate is a neutral lipid formed by the esterification of cholesterol

with docosapentaenoic acid (DPA), a 22-carbon polyunsaturated omega-3 or omega-6 fatty

acid. Accurate identification and quantification of this molecule are crucial for studies related to

lipidomics, metabolomics, and understanding its role in various physiological and pathological

processes, including cardiovascular health and inflammation.

Analytical Standards
A certified analytical standard is paramount for the accurate quantification of Cholesteryl
Docosapentaenoate.

Commercial Availability: Analytical standards for Cholesteryl Docosapentaenoate are

available from commercial suppliers. For instance, Cayman Chemical offers Cholesteryl
Docosapentaenoate with a purity of ≥95% as a solution in chloroform[1][2][3][4]. Nu-Chek
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Prep, Inc. also lists Cholesteryl Docosapentaenoate in their catalog of high-purity lipid

standards[5][6][7][8]. It is recommended to obtain a certificate of analysis from the supplier for

detailed information on purity, concentration, and storage conditions.

Storage: Cholesteryl ester standards should be stored in a non-reactive glass vial, preferably

under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower to prevent degradation,

particularly oxidation of the polyunsaturated fatty acid chain.

Quantitative Data Summary
The following tables summarize key quantitative parameters for the analytical identification of

Cholesteryl Docosapentaenoate.

Table 1: Mass Spectrometry Data

Parameter Value Source

Molecular Formula C₄₉H₇₈O₂ [1]

Molecular Weight 699.1 g/mol [1]

Precursor Ion ([M+NH₄]⁺) m/z 716.6 Predicted

Precursor Ion ([M+Na]⁺) m/z 722.6 Predicted

Key Product Ion (from

[M+NH₄]⁺)
m/z 369.3 [9]

Fragmentation Note

The product ion at m/z 369.3

corresponds to the

cholestadiene fragment

following the neutral loss of the

docosapentaenoic acid moiety.

This is a characteristic

fragment for all cholesteryl

esters.

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃)
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Cholesterol C3-H 4.60 m

Cholesterol C6-H (vinylic) 5.37 d

DPA Vinylic Protons 5.3-5.4 m

DPA Allylic Protons 2.8 m

DPA Methylene Protons 2.0-2.4 m

Cholesterol Angular Methyls

(C18, C19)
0.68, 1.02 s

Cholesterol Side Chain

Methyls
0.86-0.92 d, t

DPA Terminal Methyl 0.97 t

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃)

Carbon Atom Predicted Chemical Shift (ppm)

Cholesterol C3 73.8

Cholesterol C5 139.7

Cholesterol C6 122.6

DPA Carbonyl Carbon 172.5

DPA Olefinic Carbons 127-132

DPA Methylene Carbons 20-35

Cholesterol C18, C19 11.9, 19.3
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Protocol 1: Quantification by Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from targeted metabolomics methods for cholesteryl esters.

a. Sample Preparation (from Plasma/Serum):

To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., a deuterated

or ¹³C-labeled cholesteryl ester).

Add 400 µL of a cold (-20°C) 2:1 (v/v) mixture of methanol:dichloromethane to precipitate

proteins and extract lipids.

Vortex vigorously for 1 minute.

Incubate on ice for 10 minutes.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully transfer the supernatant to a new tube.

Dry the supernatant under a gentle stream of nitrogen.

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20

acetonitrile:isopropanol).

b. LC-MS/MS Conditions:

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance

Liquid Chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

Gradient:
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0-2 min: 30% B

2-15 min: Linear gradient to 100% B

15-20 min: Hold at 100% B

20.1-25 min: Return to 30% B and equilibrate.

Flow Rate: 0.3 mL/min.

Column Temperature: 45°C.

Injection Volume: 5 µL.

Mass Spectrometer: Triple quadrupole mass spectrometer.

Ionization Mode: Positive Electrospray Ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions:

Quantifier: 716.6 -> 369.3

Qualifier: 716.6 -> [a secondary fragment ion]

Data Analysis: Quantify Cholesteryl Docosapentaenoate by comparing the peak area of

the analyte to that of the internal standard using a calibration curve prepared with the

analytical standard. Some studies have noted that metabolites like cholesteryl
docosapentaenoate may exhibit low peak intensity and recovery, which can affect

reproducibility[10][11][12].

Protocol 2: Identification by High-Performance Liquid
Chromatography (HPLC) with UV Detection
This protocol is suitable for the qualitative analysis and purity assessment of the standard.

a. Standard Preparation:
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Prepare a stock solution of the Cholesteryl Docosapentaenoate analytical standard in

chloroform or hexane at a concentration of 1 mg/mL.

Prepare a working solution by diluting the stock solution to 10-100 µg/mL in the mobile

phase.

b. HPLC Conditions:

LC System: HPLC system with a UV detector.

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: Isocratic elution with acetonitrile/isopropanol (70:30 v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection: UV at 205 nm.

Injection Volume: 20 µL.

Expected Elution: Cholesteryl esters are non-polar and will have a relatively long retention

time under these conditions.

Protocol 3: Analysis of the Fatty Acid Moiety by Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol involves the hydrolysis of the cholesteryl ester to release the docosapentaenoic

acid, followed by derivatization and GC-MS analysis.

a. Hydrolysis and Derivatization:

To a known amount of the sample or standard, add 1 mL of 2 M methanolic KOH.

Incubate at 60°C for 1 hour to hydrolyze the ester bond.

Cool the sample and add 1 mL of 1 M HCl to neutralize the solution.
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Add 2 mL of hexane and vortex to extract the free fatty acid.

Collect the upper hexane layer and dry it under nitrogen.

To the dried fatty acid, add 1 mL of 14% BF₃ in methanol.

Incubate at 60°C for 30 minutes to form the fatty acid methyl ester (FAME).

Add 1 mL of water and 2 mL of hexane, vortex, and collect the upper hexane layer containing

the FAME.

Dry the hexane layer over anhydrous sodium sulfate.

b. GC-MS Conditions:

GC System: Gas chromatograph coupled to a mass spectrometer.

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x

0.25 µm).

Carrier Gas: Helium at a constant flow of 1 mL/min.

Inlet Temperature: 250°C.

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp to 240°C at 4°C/min.

Hold at 240°C for 10 minutes.

Injection Mode: Splitless.

Mass Spectrometer:

Ionization: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 50-500.
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Identification: The docosapentaenoic acid methyl ester will be identified by its characteristic

retention time and mass spectrum, which can be compared to a FAME standard library (e.g.,

NIST).
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Overall analytical workflow for Cholesteryl docosapentaenoate.
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Simplified signaling pathway of DPA in lipid metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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